(rac)-1-Hydroxy Ketorolac Methyl Ester-d3

Description

Contextualization within Ketorolac (B1673617) Metabolite Research

(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is a derivative of a metabolite of Ketorolac, a potent nonsteroidal anti-inflammatory drug (NSAID). nih.gov Ketorolac is primarily used for the short-term management of moderate to severe pain. nih.govyoutube.com In the body, Ketorolac undergoes metabolism, primarily in the liver through hydroxylation and conjugation, to form metabolites. nih.govdrugbank.com The main metabolite is p-hydroxyketorolac (B119894), which is considered pharmacologically inactive. nih.gov Approximately 90% of a Ketorolac dose is excreted in the urine, with about 60% as unchanged Ketorolac, 12% as p-hydroxyketorolac, and the remainder as glucuronide conjugates. nih.gov

This compound serves as a labeled internal standard for the quantification of Ketorolac metabolites in biological samples. biosynth.com Its structure is related to these metabolites, making it an invaluable tool for researchers studying the pharmacokinetics and metabolic pathways of Ketorolac. biosynth.comumich.edu The study of these metabolic pathways is crucial for understanding the drug's disposition in various populations, including children, where clearance rates can differ from adults. umich.edu

Significance of Deuterated and Racemic Analogues in Bioanalytical Science

The use of deuterated and racemic analogues like this compound is a cornerstone of modern bioanalytical science, particularly in techniques like mass spectrometry. clearsynth.com

Deuterated Standards: Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Incorporating deuterium into a molecule creates a "heavy" version of the compound. aptochem.com In mass spectrometry, this allows the deuterated internal standard to be easily distinguished from the non-deuterated (endogenous) analyte of interest due to the mass difference. clearsynth.comaptochem.com This is critical for accurate quantification because the deuterated standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic separation, thus correcting for any variations in these processes. aptochem.com The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalysis. tandfonline.comnih.gov

Scope and Research Imperatives for In-depth Academic Inquiry

The primary research imperative for utilizing this compound is to achieve high precision and accuracy in the quantitative analysis of Ketorolac metabolites. clearsynth.com In-depth academic inquiry focuses on several key areas:

Pharmacokinetic Studies: Precisely measuring metabolite concentrations over time to understand the absorption, distribution, metabolism, and excretion (ADME) of Ketorolac in different patient populations. umich.edu

Metabolic Profiling: Identifying and quantifying the full spectrum of metabolites formed from Ketorolac to gain a complete picture of its biotransformation.

Bioequivalence Studies: Comparing the metabolic profiles of generic formulations of Ketorolac to the original drug to ensure they are processed by the body in the same way. nih.gov

Method Development and Validation: Establishing robust and reliable analytical methods for the detection of Ketorolac and its metabolites in complex biological matrices like plasma and urine. clearsynth.comnih.gov

The use of this specific deuterated and racemic standard helps to overcome challenges such as matrix effects and ensures that analytical methods are sensitive, specific, and reproducible, ultimately contributing to a better understanding of the drug's behavior in the body. clearsynth.comaptochem.com

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

288.31 g/mol |

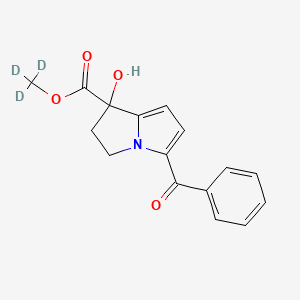

IUPAC Name |

trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |

InChI |

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |

InChI Key |

BVOPXASBFYEPRL-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |

Canonical SMILES |

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Rac 1 Hydroxy Ketorolac Methyl Ester D3

Retrosynthetic Analysis of the Hydroxylated Methyl Ester Framework.arxiv.org

A retrosynthetic analysis of (rac)-1-Hydroxy Ketorolac (B1673617) Methyl Ester-d3 deconstructs the molecule into simpler, more readily available precursors. The primary disconnection occurs at the ester linkage, separating the 1-hydroxy ketorolac core from the methyl group. This suggests an esterification reaction as a late-stage synthetic step.

Further disconnection of the 1-hydroxy ketorolac framework points to ketorolac itself as a logical precursor. The hydroxyl group at the 1-position can be introduced through oxidation or reduction of a suitable functional group on the pyrrolizine ring. A plausible forward synthetic approach, therefore, begins with the synthesis of the ketorolac scaffold, followed by hydroxylation and subsequent esterification. arxiv.org

The pyrrolizine core of ketorolac is typically assembled through multi-step sequences. One common strategy involves the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with an appropriate amine, followed by cyclization and functional group interconversions to build the desired bicyclic system. google.comgoogle.com The benzoyl group is often introduced via a Friedel-Crafts acylation or related reaction. google.comnewdrugapprovals.org

Deuterium (B1214612) Incorporation Methodologies at Specific Positions.nih.govnih.govnih.gov

The introduction of deuterium atoms at specific positions within a molecule is a critical aspect of synthesizing isotopically labeled compounds. nih.govnih.gov For (rac)-1-Hydroxy Ketorolac Methyl Ester-d3, the focus is on incorporating three deuterium atoms at the methyl group attached to the ester.

Strategies for Deuteration at the 3-position (d3)

The most direct and efficient method for introducing the d3-methyl group is to use a deuterated methylating agent during the esterification step. Commercially available deuterated methanol (B129727) (CD3OH) or deuterated iodomethane (B122720) (CD3I) are common reagents for this purpose.

The esterification of the carboxylic acid precursor, 1-hydroxy ketorolac, can be achieved under acidic conditions with d3-methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and driven to completion by removing the water formed during the reaction. tandfonline.comtandfonline.com

Alternatively, the carboxylate salt of 1-hydroxy ketorolac can be reacted with a deuterated methylating agent like d3-iodomethane in a suitable aprotic solvent. This nucleophilic substitution reaction provides a clean and efficient route to the desired d3-methyl ester.

Isotopic Purity and Localization Studies

Ensuring high isotopic purity and confirming the precise location of the deuterium atoms are crucial for the final product. nih.gov High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues, the percentage of the d3-labeled compound can be accurately quantified. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for confirming the location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl ester protons would be absent, confirming successful deuteration. Conversely, the ²H NMR spectrum would show a signal at the chemical shift corresponding to the methyl ester group, definitively proving the localization of the deuterium atoms. nih.gov

Esterification Reactions and Protecting Group Chemistry.nih.govunict.itjocpr.compressbooks.pub

The final key transformation in the synthesis of this compound is the esterification of the 1-hydroxy ketorolac precursor. As mentioned, this can be achieved through Fischer esterification using d3-methanol in the presence of an acid catalyst. tandfonline.comtandfonline.com Alternatively, reaction with a deuterated methylating agent like d3-iodomethane can be employed.

During the synthesis of the 1-hydroxy ketorolac precursor, protecting groups may be necessary to mask reactive functional groups and prevent unwanted side reactions. jocpr.compressbooks.pub For instance, if the hydroxylation step is performed on a molecule with a free carboxylic acid, it may be advantageous to protect the acid as an ester (e.g., a benzyl (B1604629) or t-butyl ester) to avoid interference. This protecting group would then be removed prior to the final d3-methylation step. jocpr.com The choice of protecting group is critical and must be compatible with the reaction conditions of the subsequent steps and easily removable under mild conditions. pressbooks.pub

Purity Profiling and Impurity Isolation in Synthetic Batches.nih.govjapsonline.comsynzeal.comchemicalbook.com

The purity of the final this compound product is paramount. High-Performance Liquid Chromatography (HPLC) is the most common technique used for purity profiling. japsonline.com By using a suitable column and mobile phase, the main compound can be separated from any impurities, and their relative amounts can be quantified. nih.gov

Potential impurities in the synthetic batches could include unreacted starting materials (1-hydroxy ketorolac), byproducts from the esterification reaction, or degradation products. For example, the 1-keto analog of ketorolac is a known impurity. nih.gov Isolation of these impurities is often necessary for their structural characterization, which is typically achieved through preparative HPLC. Once isolated, the structures of the impurities can be elucidated using spectroscopic techniques such as NMR and mass spectrometry. This information is vital for optimizing the synthetic process to minimize the formation of these impurities in future batches.

Table 1: Synthetic Strategies and Key Considerations

| Synthetic Step | Key Transformation | Reagents and Conditions | Potential Challenges |

|---|---|---|---|

| Retrosynthesis | Disconnection of ester and hydroxyl groups | Conceptual analysis | Identifying a feasible and efficient forward synthesis |

| Stereocontrol | Formation of a racemic mixture | Standard, non-chiral synthesis | Separation of enantiomers if required |

| Deuteration | Introduction of d3-methyl group | d3-Methanol/acid or d3-Iodomethane | Ensuring high isotopic purity |

| Esterification | Formation of the methyl ester | Acid-catalyzed reaction with d3-methanol | Side reactions, incomplete conversion |

Table 2: Analytical Techniques for Characterization and Quality Control

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity determination | Percentage of d3-labeled compound |

| Nuclear Magnetic Resonance (NMR) | Localization of deuterium | Confirmation of d3 at the methyl ester position |

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is indispensable for the definitive identification and quantification of pharmaceutical compounds and their metabolites in complex biological matrices.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the structural characterization of drug metabolites. nih.gov The process involves the separation of the analyte from the matrix, followed by ionization and two stages of mass analysis. For a compound like 1-Hydroxy Ketorolac (B1673617) Methyl Ester, the initial mass spectrometer (MS1) isolates the protonated molecule [M+H]⁺. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second mass spectrometer (MS2) analyzes these fragments.

The fragmentation pattern of the metabolite is then compared with that of the parent drug, ketorolac, to pinpoint the site of metabolic modification. nih.gov Studies on ketorolac degradation and metabolism have successfully used LC/ESI/Q/TOF/MS/MS (Liquid Chromatography/Electrospray Ionization/Quadrupole/Time-of-Flight/Tandem Mass Spectrometry) to identify and characterize various products, including hydroxylated species. nih.govnih.gov The fragmentation pathways of ketorolac and its metabolites are proposed based on these detailed mass spectral data. nih.govresearchgate.net For (rac)-1-Hydroxy Ketorolac Methyl Ester-d3, MS/MS analysis would confirm the presence of the hydroxyl group and the methyl ester, as well as verify the location of the deuterium (B1214612) atoms by observing the corresponding mass shifts in the fragment ions. Online hydrogen/deuterium exchange (HDX) experiments can further support the structural characterization of metabolites by identifying the number of exchangeable protons. nih.gov

Quantitative Analysis Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its superior accuracy and precision. The technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. This compound is specifically designed for this purpose, with three deuterium atoms replacing three protium (B1232500) atoms, increasing its mass by three daltons.

In a typical IDMS workflow, a known amount of the deuterated standard is added to the sample before any extraction or processing steps. The standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation. When analyzed by LC-MS, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the response of the analyte to the response of the known amount of internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy. This method effectively corrects for any sample loss during preparation and for variations in instrument response (matrix effects), which is a significant advantage over other quantitative techniques. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating the analyte of interest from other components in a sample, including other metabolites, endogenous compounds, and isomers, prior to detection.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Ketorolac is a chiral compound, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.govnih.gov The primary analgesic activity of ketorolac is attributed to the S-(-)-enantiomer. nih.gov Therefore, it is crucial to separate and quantify the individual enantiomers of its metabolites. Chiral HPLC is the predominant technique for this enantiomeric resolution.

Direct separation is often achieved using chiral stationary phases (CSPs). nih.govnih.gov CSPs containing immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), have proven successful in resolving the enantiomers of ketorolac and its related compounds. nih.govnih.govakjournals.comresearchgate.net The separation mechanism involves stereospecific interactions between the enantiomers and the chiral selector on the stationary phase. Method development involves optimizing the mobile phase composition, such as the pH of the buffer and the type and concentration of organic modifier (e.g., isopropanol), to achieve baseline separation. nih.govakjournals.com Indirect methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column, have also been employed. nih.govnih.gov

Table 1: Examples of Chiral HPLC Methods for Ketorolac Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| α1-acid glycoprotein (AGP) | 0.1 M Sodium Phosphate (B84403) Buffer (pH 4.5) : Isopropanol (B130326) (98:2, v/v) | 1.0 | 322 | ~2.2 | nih.gov |

| α1-acid glycoprotein (AGP) | 10 mmol L⁻¹ Ammonium Acetate (pH 5.5) : Isopropyl Alcohol (97:3, v/v) | 1.0 | 324 | 2.8 | akjournals.com |

| Ristocetin A | Gradient: Methanol (B129727) with 0.07 g Ammonium Formate and 24 μL Acetic Acid per liter | 1.0 | 313 | Baseline | akjournals.com |

| α1-acid glycoprotein (AGP) | Isopropanol : Phosphate Buffer (0.05 M; pH 5.5) | N/A | N/A | N/A | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, which provides significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and drastically reduced analysis times. japsonline.com The development of a UHPLC method for analyzing this compound would focus on achieving a rapid and efficient separation from the parent drug and other potential impurities or metabolites.

A typical UHPLC method involves a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. japsonline.comunpad.ac.id Gradient elution is often used to optimize the separation of compounds with different polarities. Validation of the method according to ICH guidelines ensures its precision, accuracy, linearity, specificity, and robustness. japsonline.com A validated UPLC method for ketorolac tromethamine has been shown to have a retention time of approximately 2.13 minutes, demonstrating the speed of this technique. unpad.ac.id A rapid HPLC method using a 2.5 µm particle size column achieved separation of ketorolac and its impurities in under three minutes, a three-fold reduction in analysis time compared to older methods. japsonline.com

Table 2: Examples of HPLC/UHPLC Method Parameters for Ketorolac Analysis

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|---|

| HPLC | Waters X-bridge C8 (3mm x 75mm, 2.5µm) | Tetrahydrofuran : Ammonium Dihydrogen Phosphate (0.05M, pH 3) (28:72 v/v) | 1.7 | 313 | japsonline.com |

| UHPLC | C18 | Methanol : Acetonitrile : 5mM NaH₂PO₄ (60:10:30 v/v/v) | 0.20 | 320 | unpad.ac.id |

| HPLC | Reversed-phase C18 | Acetonitrile : 5 mM Ammonium Acetate (pH 3.5) (60:40% v/v) | 1.0 | 306 | nih.gov |

| HPLC | C4 | Buffer : Acetonitrile : Isopropanol (78:12:10), pH 3.0 | 1.5 | 322 | chemrj.org |

Capillary Electrophoresis and Electrochromatography Applications

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are powerful separation techniques that offer high efficiency, speed, and low consumption of solvents and samples, making them excellent alternatives or complementary methods to HPLC. researchgate.netnih.gov In CE, charged molecules are separated based on their differential migration in an electric field. nih.gov Neutral compounds can be separated using Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

CEC combines the principles of HPLC and CE, using a packed capillary column and an applied voltage to drive the mobile phase. researchgate.net CEC has been successfully employed for the analysis of ketorolac and its impurities, including the 1-hydroxy analog, achieving baseline resolution in less than 9 minutes on a C18-packed capillary. researchgate.net Furthermore, CE is well-suited for chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte, the enantiomers of ketorolac can be resolved. researchgate.net The development of a CE method for the enantiomers of this compound would involve optimizing parameters like the buffer pH, the concentration of the chiral selector, and the applied voltage to maximize resolution. researchgate.net

Spectroscopic Characterization Beyond Basic Identification

While basic identification confirms the compound's identity, a deeper spectroscopic analysis is crucial to ascertain its specific structural features, including the location of the deuterium label and the integrity of its functional groups.

Nuclear Magnetic Resonance (NMR) for Deuterium Localization and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique essential for confirming the precise location of the deuterium atoms in the this compound molecule. The introduction of deuterium (²H or D) in place of protium (¹H) leads to predictable changes in the NMR spectrum.

In a typical ¹H NMR spectrum of the non-deuterated compound, the methyl ester group would exhibit a singlet integrating to three protons. For the d3 analogue, the absence of this signal provides strong evidence of successful deuteration at the intended methyl ester position. Furthermore, ²H NMR spectroscopy can be employed to directly observe the deuterium nucleus, providing definitive confirmation of its location. The stereochemistry of the molecule, being a racemic mixture, would be reflected in the complexity of the signals for the chiral centers, which would be similar to the non-deuterated analogue.

Table 1: Predicted ¹H NMR Spectral Data Comparison

| Functional Group | Expected Chemical Shift (δ, ppm) for Non-Deuterated Compound | Expected Observation for d3-Compound |

|---|---|---|

| Aromatic Protons | ~7.4 - 7.8 | No change |

| Pyrrolizine Ring Protons | ~2.5 - 4.5 | No change |

| Hydroxyl Proton | Variable | No change |

This table is illustrative and based on general chemical shift knowledge and data for the parent compound, Ketorolac. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis for Functional Group Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to confirm the presence of key functional groups within the molecule, ensuring that the synthesis and deuteration process has not unintentionally altered the core structure.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups. The replacement of ¹H with ²H in the methyl group will cause a shift in the C-D stretching and bending vibrations to lower frequencies compared to the C-H vibrations, but these are often in a crowded region of the spectrum and may be difficult to assign definitively without a comparative spectrum of the non-deuterated material. The primary use of IR is to confirm the other functional groups. nih.govresearchgate.netgsconlinepress.comresearchgate.net

Table 2: Key IR Absorption Bands for Functional Group Confirmation

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C=O (Ketone) | Stretching | 1620 - 1640 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester/Alcohol) | Stretching | 1000 - 1300 |

This table is based on established IR correlation tables and data for Ketorolac. nih.govresearchgate.netgsconlinepress.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the chromophores of the molecule. For this compound, the benzoyl and pyrrolizine moieties constitute the primary chromophores. The position of the deuterium label on the methyl ester is not part of a chromophore and is therefore not expected to alter the UV-Vis absorption profile. The maximum absorbance (λmax) should be consistent with that of the non-deuterated compound. Studies on ketorolac report a λmax in the range of 322-323 nm. ijbpas.comnih.govresearchgate.netchemrj.orgresearchgate.net

Validation of Analytical Methods for Research Applications

For this compound to be used as a reliable internal standard in quantitative research, the analytical method employing it must be rigorously validated. This validation ensures the method is fit for its intended purpose. europa.eunih.govfda.gov

Specificity, Sensitivity, and Reproducibility in Complex Matrices

The validation process must demonstrate the method's performance in the actual biological matrices (e.g., plasma, urine) in which it will be used. aptochem.comclearsynth.com

Specificity and Selectivity: This is the ability of the method to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and other potential impurities. In mass spectrometry-based methods, this is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The internal standard should not have any cross-talk with the analyte's signal. aptochem.com

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Reproducibility: This refers to the ability of the method to produce consistent results over time and with different analysts. It is assessed through intra- and inter-assay precision and accuracy, typically by analyzing quality control (QC) samples at multiple concentration levels. The use of a deuterated internal standard like this compound is critical for achieving high reproducibility by compensating for variations during sample processing and analysis. scispace.comnih.gov

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Precision (RSD%) | Within ±15% (±20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤15% |

These criteria are based on FDA and EMA guidelines for bioanalytical method validation. europa.eufda.gov

Stability Assessments for Reference Standard Applications

The stability of the deuterated internal standard is paramount for ensuring the integrity of quantitative data over the course of a study. Stability must be evaluated under various conditions that mimic the sample lifecycle. nih.govacanthusresearch.com

Stock Solution Stability: The stability of the this compound stock solution is assessed at different storage temperatures (e.g., room temperature, 4°C, -20°C) over time to determine the optimal storage conditions and shelf life.

Freeze-Thaw Stability: This evaluates the stability of the analyte in the biological matrix after repeated cycles of freezing and thawing.

Bench-Top Stability: This assesses the stability of the analyte in the processed sample under typical laboratory conditions to ensure it does not degrade during the analytical run.

Long-Term Stability: The stability of the analyte in the biological matrix is evaluated at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period in a study.

An essential aspect of stability for a deuterated standard is the stability of the isotopic label itself. The deuterium atoms should be in positions that are not susceptible to back-exchange with protons from the solvent or matrix. acanthusresearch.com For this compound, the deuterium on the methyl ester is on a carbon atom and not adjacent to an acidic proton, making it generally stable against exchange under typical bioanalytical conditions.

Metabolic Fate and Biotransformation Pathways of Ketorolac Derivatives

Enzymatic Hydroxylation Pathways Leading to 1-Hydroxy Ketorolac (B1673617) Analogs

The primary Phase I metabolic pathway for ketorolac is oxidation, specifically hydroxylation, which introduces a hydroxyl group onto the molecule. acs.orgnih.gov This process results in the formation of hydroxylated metabolites, with p-hydroxy-ketorolac being the principal and pharmacologically inactive metabolite found in humans. scirp.org This hydroxylation is a key step that precedes further conjugation reactions.

Cytochrome P450 (CYP) Isoform Involvement in Hydroxylation (in vitro studies)

In vitro studies have been instrumental in identifying the specific enzymes responsible for the hydroxylation of ketorolac. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role. Research indicates that ketorolac is a substrate for CYP2C8 and CYP2C9 enzymes. nih.gov These isoforms are responsible for catalyzing the formation of p-hydroxy-ketorolac. nih.gov While some in silico models have shown conflicting results regarding ketorolac's role as a substrate for various CYP isoforms, in vivo evidence in humans confirms the presence of the p-hydroxy metabolite, supporting the involvement of Phase I enzymes like CYP2C8 and CYP2C9. scirp.orgnih.gov

Table 1: CYP Isoform Involvement in Ketorolac Hydroxylation

| CYP Isoform | Role in Ketorolac Metabolism | Finding Type |

|---|---|---|

| CYP2C8 | Implicated in the hydroxylation of ketorolac. | In Vitro Study nih.gov |

| CYP2C9 | Implicated in the hydroxylation of ketorolac. | In Vitro Study nih.gov |

Identification of Specific Enzymes Responsible for Esterification (in vitro studies)

The esterification of ketorolac is not a recognized metabolic pathway. Instead, it is a synthetic strategy used to create ester prodrugs. nih.govnih.gov These prodrugs are designed to improve physicochemical properties, such as lipophilicity for enhanced skin permeation, or to mask the carboxylic acid group to reduce direct gastrointestinal irritation. nih.govnih.gov

These synthetically created ketorolac esters are designed to be converted back to the active parent drug within the body through enzymatic hydrolysis. nih.gov In vitro studies show that these ester prodrugs are readily hydrolyzed in human plasma and skin homogenates. nih.govnih.gov The enzymes responsible for this hydrolysis are typically carboxylesterases, which are abundant in the liver, intestine, and plasma. scirp.org For example, various ketorolac ester prodrugs have been shown to be rapidly hydrolyzed by esterases to release the active ketorolac. nih.gov

In Vitro Metabolic Stability and Metabolite Profiling Studies

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter evaluated during drug development. researchgate.net In vitro systems are crucial for predicting a drug's in vivo metabolic fate.

Hepatic Microsomal and Hepatocyte Incubation Studies

In vitro studies using liver subcellular fractions and whole cells are standard methods for assessing metabolic stability. researchgate.net

Hepatic Microsomes: These preparations contain a high concentration of CYP enzymes and are used to evaluate Phase I oxidative metabolism. researchgate.net Studies with ketorolac in hepatic microsomes help quantify the rate of formation of hydroxylated metabolites like p-hydroxy-ketorolac.

Characterization of Downstream Metabolites and Conjugates (non-human in vitro)

Following Phase I hydroxylation, ketorolac and its hydroxylated analogs undergo Phase II conjugation reactions. The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the parent drug or its metabolite. acs.org This process significantly increases the water solubility of the compound, preparing it for renal excretion. In vitro studies using systems that retain Phase II enzyme activity, such as liver S9 fractions or hepatocytes, are used to identify these conjugates. acs.org The major conjugate formed is ketorolac glucuronide. benthamdirect.com

In Vivo Preclinical Metabolism and Excretion Studies (non-human animal models)

Preclinical studies in various animal models are essential for understanding the complete picture of a drug's metabolism and excretion. Ketorolac has been studied in mice, rats, rabbits, and cynomolgus monkeys. nih.gov

These studies reveal significant species differences in metabolism and excretion. In Sprague-Dawley rats, a comprehensive analysis identified twelve metabolites in urine, including hydroxylated and decarbonylated metabolites, which subsequently undergo glucuronidation. nih.gov In feces, an O-sulfate metabolite was also observed. nih.gov

The primary route of excretion for ketorolac and its metabolites is via the urine. nih.gov However, the proportion of metabolites varies between species. For instance, the cynomolgus monkey's kinetic profile is similar to humans, but it does not form the p-hydroxy metabolite. scirp.orgnih.gov The rat excretes a larger portion of the dose in the feces and forms an additional unidentified metabolite compared to humans. nih.gov The mouse was identified as being the most comparable species to humans in terms of its metabolic profile. scirp.orgnih.gov

Table 2: Summary of Preclinical Metabolism Findings in Non-Human Models

| Animal Model | Key Metabolic Pathways | Major Metabolites Identified | Primary Excretion Route | Reference |

|---|---|---|---|---|

| Rat | Hydroxylation, Decarbonylation, Glucuronidation, Sulfation | Hydroxy-ketorolac, Decarbonylated metabolites, Glucuronide conjugates, O-sulfate conjugate | Urine and Feces | nih.gov |

| Mouse | Hydroxylation, Glucuronidation | p-hydroxy-ketorolac, Ketorolac glucuronide | Urine | nih.gov |

| Cynomolgus Monkey | Glucuronidation | Ketorolac, Ketorolac conjugates | Urine | nih.gov |

| Rabbit | Substantial presystemic metabolism | Not specified in detail | Urine | nih.gov |

Distribution and Elimination in Animal Models

The distribution and elimination of ketorolac are characterized by rapid absorption and primary excretion through the kidneys. nih.gov Following administration, ketorolac is extensively bound to plasma proteins, with binding percentages reported to be as high as 99% in humans and varying in animal models. nih.govnih.gov The volume of distribution is generally small, suggesting limited distribution into tissues outside the vascular compartment. nih.gov

In animal studies, the elimination half-life of ketorolac varies among species, ranging from approximately 1.1 hours in rabbits to several hours in other models. nih.gov The primary route of elimination for ketorolac and its metabolites is via the urine. nih.gov For instance, in mice and monkeys, urinary excretion is the predominant pathway for the elimination of radioactivity after administration of radiolabeled ketorolac. nih.gov

A study involving intrathecal administration of ketorolac in dogs and rats revealed a biphasic clearance from the cerebrospinal fluid (CSF), with half-lives of 10.3 and 53 minutes, respectively. oup.comnih.gov This indicates a relatively rapid clearance from the central nervous system. Despite its primary renal excretion, a portion of the administered dose can also be found in the feces, particularly in rats, which excrete a significantly higher percentage of radioactivity through this route compared to other species. nih.gov

Table 1: Pharmacokinetic Parameters of Ketorolac in Different Animal Species

| Species | Plasma Half-Life (hr) | Protein Binding (%) | Primary Route of Excretion | Reference |

| Rabbit | 1.1 | Not Specified | Urine | nih.gov |

| Mouse | Not Specified | 72.0 | Urine (78.9%) | nih.gov |

| Cynomolgus Monkey | Not Specified | Not Specified | Urine (102%) | nih.gov |

| Rat | Not Specified | Not Specified | Feces (higher percentage) | nih.gov |

| Dog | Not Specified | Not Specified | Not Specified |

Stereochemical Investigations and Enantiomeric Properties

Impact of Stereochemistry on Synthesis and Resolution

The presence of a chiral center in the ketorolac (B1673617) molecule necessitates stereocontrolled synthesis or resolution of the racemate to isolate the desired enantiomers. researchgate.net The synthesis of ketorolac often results in a racemic mixture which then requires separation. google.com Resolution of individual enantiomers can be accomplished through several methods, including the derivatization of the enantiomers to form diastereomers which can then be separated using standard chromatography, or more commonly, by direct separation using chiral chromatography. researchgate.netnih.gov

Enzymatic resolution has been explored as a green chemistry approach for obtaining enantiomerically pure ketorolac. For instance, lipases have been used to catalyze the enantioselective esterification of racemic ketorolac. akjournals.com In one study, Novozym 435 (Candida antarctica lipase (B570770) B) effectively catalyzed this reaction. akjournals.com Another approach involves a protease from Streptomyces griseus, which showed high enantiospecificity for the desired (S)-enantiomer during hydrolysis, achieving a high enantiomeric excess. akjournals.com Mechanoenzymatic strategies have also been developed, using enzymes like CALB for the kinetic resolution of ketorolac via esterification or hydrolysis, allowing for the isolation of both enantiomers with high purity. researchgate.net These synthetic and resolution strategies are fundamental to producing the individual enantiomers needed for pharmacological studies and for synthesizing specific derivatives like (rac)-1-Hydroxy Ketorolac Methyl Ester-d3, which is used as an analytical standard. biosynth.comamericanchemicalsuppliers.com

Enantioselective Analytical Separations and Their Significance

The significant differences in the pharmacological profiles of ketorolac enantiomers necessitate the use of enantioselective analytical methods to individually quantify them in biological matrices. nih.govakjournals.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach for the direct resolution of ketorolac enantiomers. researchgate.net

Several types of CSPs have been successfully employed. Protein-based columns, such as those with α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA), are frequently used. nih.govakjournals.com For example, a chiral AGP column has been used with a mobile phase of 0.1 M sodium phosphate (B84403) buffer (pH 4.5) and isopropanol (B130326) (98:2, v/v) to achieve baseline resolution of ketorolac enantiomers. nih.govakjournals.com Polysaccharide-based columns, like Chiralcel® or ChiralPak® series (e.g., amylose (B160209) tris-(3,5-dimethylphenylcarbamate)), have also demonstrated excellent separation capabilities. akjournals.comresearchgate.net

The development of these methods is crucial for pharmacokinetic studies, allowing for the characterization of the stereospecific disposition of the drug. akjournals.comnih.gov In such studies, a stable isotope-labeled internal standard is essential for accurate quantification by LC-MS/MS. This compound is designed for this purpose, aiding in the precise measurement of the corresponding hydroxylated metabolite enantiomers in various biological samples. akjournals.com

Table 1: Examples of Chiral HPLC Methods for Ketorolac Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Resolution (Rs) | Reference |

| α1-acid glycoprotein (AGP) | 0.1 M Sodium Phosphate Buffer (pH 4.5): Isopropanol (98:2, v/v) | UV (322 nm) | ~2.2 - 2.3 | nih.govakjournals.com |

| α1-acid glycoprotein (AGP) | 0.1 M Sodium Dihydrogen Phosphate Buffer (pH 5.5) with 4% Isopropanol | UV (325 nm) | 3.7 | akjournals.com |

| ChiralPak® AD-RH (amylose derivative) | Acetonitrile (B52724): 0.1% Formic Acid (50:50, v/v) | MS/MS | Not specified | akjournals.com |

| Chiralcel OJ-H | Methanol (B129727): Formic Acid (100:0.1, v/v) | Not specified | 9.04 | researchgate.net |

Stereospecific Biotransformation Pathways of Ketorolac and its Derivatives

The metabolism of ketorolac is stereoselective, meaning the two enantiomers are processed differently by metabolic enzymes in the body. researchgate.netnih.gov The primary metabolic pathways for ketorolac are para-hydroxylation of the benzoyl group to form p-hydroxyketorolac (B119894) and glucuronidation of the carboxylic acid group to form ketorolac glucuronide. nih.govnih.gov Both of these pathways exhibit stereoselectivity.

Studies in children have shown that the formation of ketorolac glucuronide is stereoselective, with a significantly higher recovery of (S)-ketorolac glucuronide compared to the (R)-enantiomer in urine. nih.gov This suggests that the enzyme responsible, likely a uridine-diphosphate-glucuronosyltransferase (UGT), preferentially conjugates the (S)-enantiomer. nih.govnih.gov Similarly, the hydroxylation process can also be stereoselective, contributing to the different pharmacokinetic profiles of the enantiomers. The disposition of these metabolites is studied using analytical standards like this compound to ensure accurate quantification.

The stereoselective metabolism and disposition of ketorolac lead to the preferential degradation or clearance of one enantiomer over the other. nih.gov Numerous pharmacokinetic studies have consistently shown that the clearance of the pharmacologically active (S)-ketorolac is significantly faster than that of the less active (R)-ketorolac. nih.govnih.gov

In healthy volunteers, the clearance of (S)-ketorolac was found to be more than double that of the (R)-enantiomer (45.9 vs. 19.0 ml h⁻¹ kg⁻¹). nih.gov This results in a much lower area under the plasma concentration-time curve (AUC) for the (S)-enantiomer. nih.gov Consequently, the (S)-enantiomer has a shorter plasma half-life than the (R)-enantiomer. nih.govnih.gov This difference is largely attributed to stereoselective plasma protein binding (the unbound fraction of (S)-ketorolac is greater) and stereoselective metabolism, particularly the more rapid glucuronidation of the (S)-form. nih.govnih.govnih.gov In rats, differences in tissue distribution are also observed, with the maximum concentration (Cmax) and AUC of (S)-ketorolac being significantly higher in the kidney compared to the (R)-enantiomer. thieme-connect.de

Table 2: Enantioselective Pharmacokinetic Parameters of Ketorolac in Humans (Single 30 mg IM Dose)

| Parameter | (S)-Ketorolac | (R)-Ketorolac | P-value | Reference |

| Clearance (ml h⁻¹ kg⁻¹) | 45.9 ± 10.1 | 19.0 ± 5.0 | 0.0032 | nih.gov |

| Half-life (h) | 2.35 ± 0.23 | 3.62 ± 0.79 | 0.026 | nih.gov |

| Volume of Distribution (l kg⁻¹) | 0.135 ± 0.022 | 0.075 ± 0.014 | 0.0013 | nih.gov |

| AUC Ratio (S/R) | 0.442 ± 0.043 | - | 0.0001 | nih.gov |

Enantiomeric interconversion, or chiral inversion, is a phenomenon where one enantiomer converts into its antipode. For many NSAIDs of the 2-arylpropionic acid class, unidirectional inversion from the inactive (R)-enantiomer to the active (S)-enantiomer occurs in vivo. However, ketorolac exhibits different and species-dependent behavior. researchgate.netnih.gov

In humans, there is very little or no interconversion of (R)-ketorolac to the active (S)-ketorolac. researchgate.netnih.gov Minimal conversion from the (S)- to the (R)-form (around 6.5%) has been observed. researchgate.netnih.gov This lack of significant chiral inversion in humans is a key distinguishing feature compared to other NSAIDs. nih.gov

In contrast, animal studies have revealed significant species-dependent interconversion. researchgate.netnih.gov In mice, extensive interconversion from (S)- to (R)-ketorolac was observed, whereas in rats, this conversion was less pronounced. researchgate.netnih.gov When (S)-ketorolac was administered to mice, 71% of the drug exposure (AUC) was due to the (R)-enantiomer, compared to only 12% in rats. researchgate.netnih.gov This highlights the importance of conducting species-specific stereochemical studies and demonstrates that findings in non-human models cannot always be directly extrapolated to humans. nih.govthieme-connect.de

Applications As a Research Reference Standard and Internal Standard

Role in Quantitative Bioanalysis of Ketorolac (B1673617) and its Metabolites

In the field of bioanalysis, which involves the measurement of drugs and their metabolites in biological fluids, accuracy and precision are paramount. (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is instrumental in achieving reliable quantification of ketorolac and its related substances.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to detect and quantify trace levels of compounds in complex mixtures like plasma or tissue. In non-human pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, stable isotope-labeled internal standards are the gold standard for quantification.

The deuterated standard, this compound, is an ideal internal standard for the quantification of the non-labeled 1-hydroxy ketorolac methyl ester metabolite. The process involves adding a precise amount of the deuterated standard to the biological sample before processing. During analysis, the deuterated standard behaves almost identically to the non-labeled analyte throughout the extraction and chromatographic separation steps. However, the mass spectrometer can distinguish between the two compounds based on their different masses. By comparing the instrument's response for the analyte to that of the known concentration of the internal standard, analysts can correct for any variability or sample loss during the procedure, leading to highly accurate and precise measurements. thermofisher.com While studies may use different deuterated forms, such as ketorolac-d5, the principle remains the same for developing robust bioanalytical methods for pharmacokinetic assessments. nih.gov

Table 1: Role of Deuterated Standards in LC-MS/MS

| Feature | Description | Rationale |

| Co-elution | The deuterated standard and the non-labeled analyte exit the liquid chromatography column at nearly the same time. | Ensures both compounds experience the same conditions and potential matrix effects. |

| Mass Differentiation | The mass spectrometer detects the analyte and the standard at different mass-to-charge (m/z) ratios due to the heavier deuterium (B1214612) atoms. | Allows for simultaneous but distinct measurement of both compounds. |

| Ratio-Based Quantification | The concentration of the analyte is determined from the ratio of its peak area to the peak area of the known amount of internal standard. | Corrects for procedural errors, sample loss during extraction, and fluctuations in instrument performance. thermofisher.com |

(rac)-1-Hydroxy Ketorolac Methyl Ester is recognized as an impurity that can arise during the synthesis or degradation of ketorolac. Regulatory agencies require pharmaceutical manufacturers to identify and quantify such impurities to ensure the safety and efficacy of the final drug product.

This compound serves as a labeled internal standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or LC-MS, to monitor the levels of its corresponding non-labeled impurity in ketorolac drug substances and formulations. biosynth.com By using the deuterated standard, analytical laboratories can achieve accurate quantification of the impurity, even at very low levels required by pharmacopoeial specifications. This ensures that each batch of the medication meets the stringent quality and purity standards before it is released to the market.

Utilization in Mechanistic Metabolism Studies

Understanding how a drug is metabolized by the body is a crucial aspect of drug development. This compound provides a specialized tool for researchers investigating the metabolic fate of ketorolac.

When a drug is administered, it is converted into various metabolites by enzymes in the body. Identifying these metabolites in a complex biological matrix can be challenging. Deuterated labels act as a "tag" that allows researchers to trace the metabolic fate of a drug. By administering a deuterated version of ketorolac, scientists can use mass spectrometry to specifically search for molecules that contain the deuterium tag.

The reference standard this compound is used in these studies to definitively identify one of the potential metabolic products. If a metabolite found in a sample from a study using deuterated ketorolac has the same chromatographic retention time and mass spectrometric fragmentation pattern as the this compound standard, it confirms the identity of that metabolic pathway.

Enzyme kinetic assays are performed in vitro to measure the rate at which specific enzymes metabolize a drug. These studies are essential for predicting drug-drug interactions and understanding inter-individual differences in metabolism. For these assays to be meaningful, the absolute amount of the metabolite formed must be accurately quantified.

By adding a known amount of this compound to the enzyme assay mixture, it can be used as an internal standard to build a calibration curve. This allows for the precise, absolute quantification of the non-labeled 1-hydroxy ketorolac methyl ester produced by the enzymatic reaction. This accuracy is critical for calculating key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which characterize the efficiency of the metabolic process.

Development of Reference Materials for Analytical Standardization

The reliability of analytical measurements across different laboratories and over time depends on the availability of high-quality, well-characterized reference materials. This compound is synthesized and sold for this specific purpose. biomart.cn

As a reference material, it is used to:

Calibrate Analytical Instruments: Ensuring that instruments like mass spectrometers provide an accurate response.

Validate Analytical Methods: Demonstrating that a newly developed analytical method is accurate, precise, and fit for its intended purpose, such as impurity testing or bioanalysis. biosynth.com

Serve as a System Suitability Standard: Used in routine analysis to confirm that the analytical system is performing correctly before processing samples.

By providing a reliable point of comparison, reference materials like this compound underpin the entire quality control and research framework, ensuring that data related to ketorolac and its metabolites is accurate and reproducible.

Emerging Research Perspectives and Methodological Advancements

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The use of (rac)-1-Hydroxy Ketorolac (B1673617) Methyl Ester-d3 as an internal standard is integral to advanced omics-based research, particularly in the field of metabolomics. Metabolomics studies focusing on the biotransformation of Ketorolac rely on high-resolution analytical techniques to identify and quantify a wide array of metabolites in biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) stands out as a primary technology in this domain. High-resolution tandem mass spectrometry (LC/ESI-HR-MS/MS) has been successfully employed to identify and characterize in vivo metabolites of Ketorolac in samples such as blood, urine, and feces. nih.gov In such studies, a stable isotope-labeled compound like (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is essential for accurate quantification, allowing researchers to differentiate between the analyte and matrix components and to correct for sample loss during preparation.

Online hydrogen/deuterium (B1214612) exchange (HDX) experiments, often coupled with LC-MS, provide further structural confirmation of metabolites by identifying the number of exchangeable protons. nih.gov The deuterium label in this compound serves as a non-exchangeable, stable marker, crucial for distinguishing it from protons that exchange under experimental conditions.

In proteomics, while the direct interaction is less common, understanding the metabolic profile of a drug can help infer its impact on protein expression or function. For instance, identifying the enzymes responsible for metabolism, such as cytochrome P450 (CYP) isoforms, is a key aspect. drugbank.com The metabolism of Ketorolac involves CYP2C8, and proteomics approaches can quantify the expression levels of this enzyme in response to various stimuli, providing context for metabolic studies that use labeled standards. drugbank.com

Computational Chemistry and Molecular Modeling Studies of Derivatives

Computational chemistry and molecular modeling offer profound insights into the physicochemical and biochemical properties of drug molecules and their derivatives, without the need for laboratory synthesis in the initial stages. For derivatives like 1-Hydroxy Ketorolac, these methods can predict stability, reactivity, and interactions with biological targets.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, used to optimize molecular structures and predict various electronic properties. nih.govnih.gov Studies on Ketorolac and its degradation products have utilized DFT with methods like B3LYP/6-31G(d) to investigate thermodynamic properties, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.govnih.govresearchgate.net These calculations help in understanding the inherent stability and chemical reactivity of the molecules. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity. nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking has been used to study the binding affinity of Ketorolac and its derivatives to target enzymes like prostaglandin (B15479496) H2 (PGH2) synthase (a cyclooxygenase, or COX, enzyme). nih.govnih.gov Such studies can elucidate why a hydroxylated metabolite might have different pharmacological activity compared to the parent drug. For example, modeling could predict whether the hydroxyl group on this compound enhances or diminishes its binding to the active site of COX enzymes.

Below is a table summarizing typical data obtained from computational studies on Ketorolac derivatives, which would be analogous to data generated for this compound.

| Computational Parameter | Description | Typical Finding for Ketorolac Derivatives | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Varies among derivatives, indicating different nucleophilic characteristics. | nih.govresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Changes in LUMO energy suggest altered electrophilic characteristics. | nih.govresearchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Smaller gaps in degradation products suggest higher reactivity than the parent drug. | nih.govresearchgate.net |

| Binding Energy (Docking) | Strength of the interaction between a ligand and a protein target (e.g., COX enzyme). | Some derivatives show improved binding affinity compared to Ketorolac. | nih.govnih.gov |

| Dipole Moment | A measure of the polarity of a molecule. | Differences in dipole moment can affect solubility and binding interactions. | researchgate.net |

These computational approaches are invaluable for designing new derivatives with potentially improved properties and for interpreting experimental results by providing a molecular-level understanding of the observed behaviors. nih.govnih.gov

Innovative Synthetic Approaches for Labeled Compounds

The synthesis of stable isotope-labeled compounds like this compound is a specialized area of organic chemistry that is crucial for modern drug metabolism and pharmacokinetic (DMPK) studies. The goal is to introduce a heavy isotope, such as deuterium (²H or D), at a specific, metabolically stable position within the molecule.

Deuterium modification is a recognized strategy for improving the pharmacokinetic properties of drugs, often by slowing the rate of metabolism at the labeled site (the kinetic isotope effect). nih.govresearchgate.net While this compound is primarily used as an analytical standard, the synthetic strategies are shared with those used to create deuterated drugs. medchemexpress.com

General Synthetic Strategies:

H/D Exchange Reactions: This is a straightforward method for introducing deuterium by exchanging C-H bonds with C-D bonds, often using D₂O as the deuterium source. researchgate.net This method is most effective for protons that are somewhat acidic, such as those adjacent to carbonyl groups.

Reduction of Precursors: Introducing deuterium can be achieved by reducing a suitable precursor with a deuterated reducing agent. For example, a ketone can be reduced to a deuterated alcohol using sodium borodeuteride (NaBD₄).

Building from Deuterated Starting Materials: A more complex but precise method involves a multi-step synthesis that starts with simple, commercially available deuterated building blocks. google.com

For a molecule like this compound, the synthesis would be multi-faceted. The synthesis of the core Ketorolac structure can begin with N-(2-bromoethyl)pyrrole. google.com The introduction of the d3-methyl ester would likely involve using d4-methanol in the final esterification step of the carboxylic acid precursor. The hydroxyl group would be introduced via oxidation of the parent ring structure, and the specific placement of the other deuterium atoms would depend on the synthetic route chosen and the desired stability of the label. The use of palladium-catalyzed reactions is common in such syntheses, requiring careful purification to remove metal impurities that could interfere with biological assays. researchgate.net

Microfluidic and Miniaturized Analytical Systems for Enhanced Throughput

Microfluidic and miniaturized analytical systems, often called "lab-on-a-chip" technology, are revolutionizing analytical chemistry by offering reduced sample and reagent consumption, faster analysis times, and higher throughput. While specific published applications of microfluidics for analyzing this compound are not available, the technology's application to drug metabolite analysis is a growing field.

A typical microfluidic system for this purpose would integrate sample preparation (like protein precipitation or solid-phase extraction), separation (via micro-high-performance liquid chromatography or capillary electrophoresis), and detection (often by interfacing with a mass spectrometer) on a single chip.

Potential Advantages for Ketorolac Metabolite Analysis:

High Throughput: Ability to process dozens or hundreds of samples per day, which is highly beneficial for screening studies in drug discovery.

Reduced Sample Volume: Requires only microliters or even nanoliters of a biological sample, which is critical when dealing with limited sample volumes, such as in pediatric studies or from laboratory animals like rats. nih.gov

Enhanced Sensitivity: Miniaturization can lead to higher detection sensitivity when coupled with appropriate detectors.

Automation: Fully automated systems reduce manual labor and the potential for human error.

The use of a deuterated internal standard like this compound would be just as critical in a microfluidic system as it is in conventional LC-MS to ensure the accuracy and precision of quantification in these low-volume, high-speed analyses.

Future Trajectories in Metabolic Pathway Elucidation

The elucidation of metabolic pathways is essential for understanding a drug's efficacy and safety. Ketorolac is known to be metabolized primarily to p-hydroxyketorolac (B119894) (PHK) and glucuronide conjugates of both the parent drug and its hydroxylated metabolite. nih.govnih.govsigmaaldrich.com In humans, approximately 90% of a dose is excreted in the urine, with about 60% as unchanged Ketorolac, 12% as PHK, and the remainder as glucuronide conjugates. nih.govsigmaaldrich.com

The future of metabolic pathway elucidation lies in more sensitive and comprehensive analytical techniques, where labeled standards like this compound will play an even more significant role.

Key Future Directions:

Metabolic Flux Analysis (MFA): Using stable isotope tracers to track the flow of atoms through metabolic networks provides a dynamic view of metabolism. medchemexpress.com By administering a labeled drug and using labeled standards for its expected metabolites, researchers can quantify the rates of different metabolic reactions in real-time.

High-Resolution Imaging: Techniques like PET imaging, using positron-emitting isotopes, can visualize the distribution and metabolism of a drug in vivo. creative-proteomics.com While different from stable isotopes, the principles of using labeled tracers to understand biological processes are similar.

Integrated Omics: Combining metabolomics data with genomics, transcriptomics, and proteomics will provide a complete systems-level understanding of drug metabolism. For example, correlating the levels of specific CYP enzymes (proteomics) with the rate of formation of hydroxylated metabolites (metabolomics) can pinpoint genetic variabilities in drug response.

Identification of Novel and Reactive Metabolites: Advanced LC-MS techniques will continue to enable the discovery of low-abundance or transient reactive metabolites. The use of labeled compounds helps in distinguishing true metabolites from background noise and artifacts. nih.gov

The table below summarizes the major known metabolites of Ketorolac, the study of which is facilitated by the use of appropriate labeled internal standards.

| Metabolite | Metabolic Pathway | Species Detected | Reference |

| p-Hydroxyketorolac (PHK) | Phase I (Hydroxylation) | Humans, Rats | nih.govnih.govnih.gov |

| Ketorolac Glucuronide | Phase II (Glucuronidation) | Humans, Children | nih.govumich.edu |

| p-Hydroxyketorolac Glucuronide | Phase II (Glucuronidation) | Humans, Children | umich.edu |

| Decarboxylated Metabolites | Phase I (Decarboxylation) | Rats | nih.gov |

| O-Sulfate Metabolite | Phase II (Sulfation) | Rats (in feces) | nih.gov |

The continued development and application of specifically labeled compounds like this compound are indispensable for advancing these future research trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.